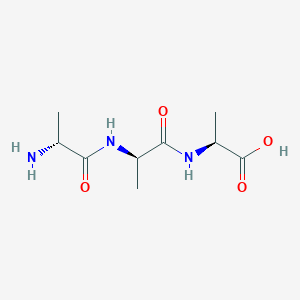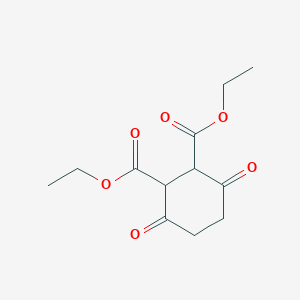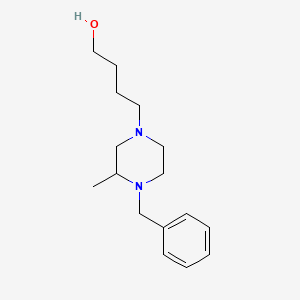
D-Alanyl-D-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanyl-D-alanyl-L-alanine: is a tripeptide composed of two D-alanine molecules and one L-alanine molecule. This compound is significant in the field of biochemistry and microbiology due to its role in bacterial cell wall synthesis. It is a crucial component in the peptidoglycan layer of bacterial cell walls, which provides structural integrity and protection to bacterial cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-alanyl-L-alanine can be achieved through chemical and enzymatic methods. Chemically, it involves the stepwise coupling of protected amino acids followed by deprotection. Enzymatically, it can be synthesized using enzymes such as alanine racemase and D-alanyl-D-alanine ligase.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. For instance, recombinant Escherichia coli strains can be engineered to overexpress the necessary enzymes for the biosynthesis of this tripeptide. Optimized fermentation conditions, such as pH, temperature, and nutrient availability, are crucial for maximizing yield .
Analyse Chemischer Reaktionen
Types of Reactions: D-Alanyl-D-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into individual amino acids.
Oxidation and Reduction: Modifying the functional groups of the amino acids.
Substitution: Replacing one amino acid with another in the peptide chain.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include individual D-alanine and L-alanine molecules, as well as modified peptides with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Alanyl-D-alanyl-L-alanine is used in the study of peptide synthesis and enzymatic reactions. It serves as a model compound for understanding peptide bond formation and hydrolysis.
Biology: In microbiology, this tripeptide is essential for studying bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It is a target for antibiotics like vancomycin, which inhibit cell wall synthesis by binding to D-Alanyl-D-alanyl residues.
Medicine: this compound is crucial in the development of new antibiotics. By understanding its role in bacterial cell wall synthesis, researchers can design drugs that target this pathway, potentially overcoming antibiotic resistance.
Industry: In the biotechnology industry, this compound is used in the production of bio-products such as poly-γ-glutamic acid, which has applications in food, pharmaceuticals, and agriculture .
Wirkmechanismus
D-Alanyl-D-alanyl-L-alanine exerts its effects primarily through its role in bacterial cell wall synthesis. The compound is incorporated into the peptidoglycan layer, where it forms cross-links between peptide chains, providing structural integrity to the cell wall. Enzymes like D-alanyl-D-alanine ligase catalyze the formation of this tripeptide, which is then used by transpeptidases to cross-link peptidoglycan strands .
Vergleich Mit ähnlichen Verbindungen
D-Alanyl-D-alanine: A dipeptide involved in bacterial cell wall synthesis.
L-Alanyl-L-alanine: A dipeptide with different stereochemistry, not involved in cell wall synthesis.
D-Alanyl-L-alanine: Another dipeptide with mixed stereochemistry.
Uniqueness: D-Alanyl-D-alanyl-L-alanine is unique due to its specific role in bacterial cell wall synthesis and its involvement in the mechanism of action of certain antibiotics. Unlike other similar compounds, it is a tripeptide that provides a critical link in the peptidoglycan structure, making it a valuable target for antibiotic development .
Eigenschaften
CAS-Nummer |
5874-88-4 |
|---|---|
Molekularformel |
C9H17N3O4 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6+/m1/s1 |
InChI-Schlüssel |
BYXHQQCXAJARLQ-PBXRRBTRSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)
![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)
![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)


![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)

![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)
![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)

![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
